Cas no 1273422-87-9 (6-Bromo-5-hydroxy-pyridine-2-carbaldehyde)

6-ブロモ-5-ヒドロキシピリジン-2-カルバアルデヒドは、ピリジン骨格にブロモ基、ヒドロキシル基、およびアルデヒド基を有する多機能な有機中間体です。その分子構造は医薬品や農薬の合成において重要な役割を果たし、特に複雑な化合物の構築に適しています。ブロモ基は求核置換反応の活性部位として、アルデヒド基は縮合反応や還元反応の起点として利用可能です。高い反応性と選択性を兼ね備えており、精密有機合成や創薬研究における中間体としての価値が認められています。

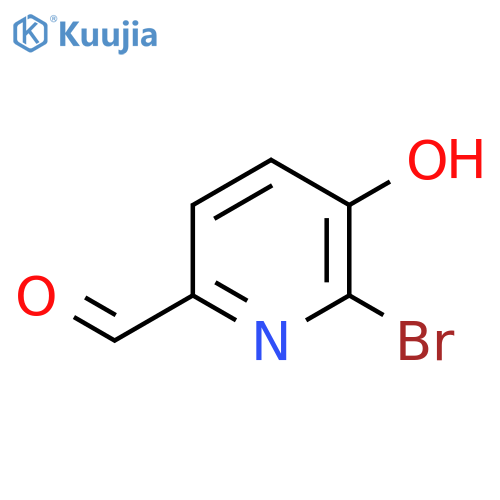

1273422-87-9 structure

商品名:6-Bromo-5-hydroxy-pyridine-2-carbaldehyde

CAS番号:1273422-87-9

MF:C6H4BrNO2

メガワット:202.005460739136

CID:2136072

6-Bromo-5-hydroxy-pyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-bromo-5-hydroxy-2-Pyridinecarboxaldehyde

- 6-Bromo-5-hydroxypicolinaldehyde

- GUZSKPDJJLLECU-UHFFFAOYSA-N

- 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-

- CID 86719005

- 6-Bromo-5-hydroxy-pyridine-2-carbaldehyde

-

- インチ: 1S/C6H4BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H

- InChIKey: GUZSKPDJJLLECU-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(C=O)=N1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 131

- トポロジー分子極性表面積: 50.2

じっけんとくせい

- 密度みつど: 1.854±0.06 g/cm3(Predicted)

- ふってん: 361.4±37.0 °C(Predicted)

- 酸性度係数(pKa): 3.90±0.10(Predicted)

6-Bromo-5-hydroxy-pyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029013045-250mg |

6-Bromo-5-hydroxypicolinaldehyde |

1273422-87-9 | 95% | 250mg |

$1,058.40 | 2022-04-03 | |

| Crysdot LLC | CD11302064-1g |

6-Bromo-5-hydroxypicolinaldehyde |

1273422-87-9 | 97% | 1g |

$630 | 2024-07-18 | |

| Alichem | A029013045-1g |

6-Bromo-5-hydroxypicolinaldehyde |

1273422-87-9 | 95% | 1g |

$2,952.90 | 2022-04-03 |

6-Bromo-5-hydroxy-pyridine-2-carbaldehyde 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1273422-87-9 (6-Bromo-5-hydroxy-pyridine-2-carbaldehyde) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量